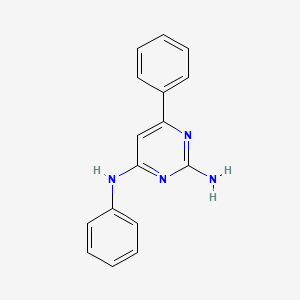

N4,6-Diphenylpyrimidine-2,4-diamine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Biology and Medicinal Chemistry

The pyrimidine ring system, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of chemical biology and medicinal chemistry. nih.gov These structures are fundamental components of life, forming the basis for nucleobases such as cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. tandfonline.com Beyond their biological role, pyrimidine derivatives are recognized for their vast therapeutic potential, exhibiting a wide array of biological activities. mdpi.comjclmm.com

Medicinal chemists are drawn to the pyrimidine scaffold due to its versatile nature and the ability to readily modify its structure at various positions to create diverse compound libraries. mdpi.com This structural flexibility allows for the fine-tuning of pharmacological properties. Consequently, pyrimidine derivatives have been successfully developed into agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, among others. nih.govtandfonline.com The adaptability of the pyrimidine core makes it a privileged scaffold in drug discovery, enabling the design of novel molecules that can interact with a wide range of biological targets. mdpi.com

N4,6-Diphenylpyrimidine-2,4-diamine as a Core Structure for Bioactive Compound Development

Within the broad class of pyrimidine-based molecules, this compound (also referred to as N2,N4-diphenylpyrimidine-2,4-diamine) has emerged as a particularly valuable core structure, or scaffold, for the development of new bioactive compounds. Its rigid structure featuring two phenylamino (B1219803) groups serves as a robust foundation for creating derivatives with specific therapeutic actions. Researchers utilize this scaffold by introducing various chemical groups to the phenyl rings or the pyrimidine core to modulate the compound's activity, selectivity, and pharmacokinetic properties. nih.gov

The 2,4-diaminopyrimidine (B92962) moiety is a key feature, as it can form critical hydrogen bonds with the hinge region of protein kinases, a class of enzymes frequently targeted in drug development. nih.gov This makes the this compound scaffold particularly well-suited for designing kinase inhibitors. nih.gov Research has demonstrated that systematic structural modifications to this core can lead to significant improvements in potency, selectivity, and solubility, which are critical parameters in the drug development process. nih.govresearchgate.net

Current Academic Research Directions and Focus Areas

Current research on this compound and its derivatives is vibrant and concentrated in several key therapeutic areas, most notably in the development of anticancer and antimalarial agents.

Anticancer Research (Kinase Inhibition): A primary focus of academic research is the development of derivatives of this scaffold as potent inhibitors of cyclin-dependent kinases (CDKs). nih.govrsc.org CDKs are enzymes that play a crucial role in regulating cell cycle progression and gene transcription, making them attractive targets for cancer therapy. nih.gov

Dual CDK2/CDK9 Inhibition: Researchers have designed and synthesized novel series of this compound derivatives, such as N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines and 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines. nih.govrsc.org These compounds have shown potent dual inhibitory activity against both CDK2 and CDK9. nih.govrsc.org For instance, compound 20a from one study demonstrated IC₅₀ values of 0.004 μM and 0.009 μM against CDK2 and CDK9, respectively, and exhibited significant tumor growth inhibition in animal models. nih.gov Mechanistic studies confirmed that these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

Dual CDK6/CDK9 Inhibition: Another avenue of research involves modifying the scaffold to create dual inhibitors of CDK6 and CDK9. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed, with one compound showing balanced potency against both kinases and significant antitumor activity in a xenograft mouse model. nih.gov

FAK Inhibition: The 2,4-diaminopyrimidine scaffold is also the structural foundation for inhibitors of Focal Adhesion Kinase (FAK). nih.gov Novel 2,4-diarylaminopyrimidine hydrazone derivatives have been developed as anti-thyroid cancer agents that function by inhibiting FAK, thereby suppressing cancer cell proliferation and migration. nih.gov

Antimalarial Research: The this compound scaffold is actively being investigated for the development of new treatments for malaria, a disease for which drug resistance is a growing concern. nih.govresearchgate.net

Researchers have prepared and evaluated new N2,N4-diphenylpyrimidine-2,4-diamines to expand the structure-activity relationship (SAR) for this series against Plasmodium falciparum, the parasite that causes the most severe form of malaria. nih.gov The goal of these studies is to improve the potency, selectivity, and metabolic stability of the compounds. nih.gov One study identified a derivative, compound 11 , with a potent antimalarial IC₅₀ of 0.66 µM and good selectivity over a human cell line. nih.gov

Using computational methods like proteo-chemometrics and molecular docking, scientists are working to identify the specific protein kinase targets of these compounds within the Plasmodium falciparum proteome. nih.gov This structure-based design approach helps guide the synthesis of more effective and selective antimalarial agents. nih.gov

Research Data on this compound Derivatives

The following table summarizes the biological activity of selected derivatives based on the this compound scaffold, as reported in recent literature.

| Compound Class/Derivative | Target(s) | Reported Activity | Research Focus | Citation |

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines (e.g., 20a ) | CDK2 / CDK9 | IC₅₀ = 0.004 μM (CDK2)IC₅₀ = 0.009 μM (CDK9) | Anticancer | nih.gov |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives | CDK2 / CDK9 | Potent cytotoxicity (GI₅₀ at submicromolar levels) and enzyme inhibition | Anticancer, Anti-HIV | rsc.org |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives (e.g., 66 ) | CDK6 / CDK9 | Potent and balanced dual inhibition; significant tumor growth inhibition in vivo | Anticancer | nih.gov |

| N2,N4-diphenylpyrimidine-2,4-diamine derivatives (e.g., 11 ) | Plasmodium falciparum | IC₅₀ = 0.66 µM | Antimalarial | nih.gov |

| 2,4-diarylaminopyrimidine hydrazone derivatives (e.g., 14f ) | FAK | Inhibition of FAK phosphorylation; suppression of cancer cell proliferation and migration | Anti-thyroid Cancer | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C16H14N4 |

|---|---|

Molecular Weight |

262.31 g/mol |

IUPAC Name |

4-N,6-diphenylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H14N4/c17-16-19-14(12-7-3-1-4-8-12)11-15(20-16)18-13-9-5-2-6-10-13/h1-11H,(H3,17,18,19,20) |

InChI Key |

LBTPWTLQUCLYBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N4,6 Diphenylpyrimidine 2,4 Diamines

General Synthetic Routes for Pyrimidine-2,4-diamines

The construction of the pyrimidine-2,4-diamine core is a foundational aspect of medicinal chemistry, with several established routes that offer flexibility in accessing a wide range of analogues. These methods can be broadly categorized into multi-step strategies, regioselective substitutions, and modern cross-coupling reactions.

Multi-Step Synthesis Strategies from Diverse Precursors

The synthesis of pyrimidine-2,4-diamines often begins with readily available and structurally diverse starting materials. A common and effective strategy involves a multi-step sequence starting from a precursor like 2,4-diamino-6-hydroxypyrimidine (B22253). nih.gov This approach typically involves an initial chlorination step, followed by further functionalization.

A representative multi-step synthesis is outlined below:

Chlorination: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) to yield 2,4-diamino-6-chloropyrimidine. nih.govmdpi.com This intermediate is crucial as the chlorine atom serves as a leaving group for subsequent reactions.

Nucleophilic Substitution: The resulting 2,4-diamino-6-chloropyrimidine can then undergo nucleophilic substitution reactions. For instance, it can be reacted with nucleophiles generated from alcohols, such as (S)-2,3-isopropylidene glycerol, in the presence of a base like sodium hydride (NaH) to yield 6-substituted 2,4-diaminopyrimidines. nih.gov

Further Functionalization: The pyrimidine (B1678525) ring can be further modified, for example, through iodination at the 5-position using N-iodosuccinimide (NIS), preparing the scaffold for cross-coupling reactions. nih.gov

Another versatile approach starts with the condensation of guanidine (B92328) with α-chlorocinnamonitriles to form 2,4-diamino-6-arylpyrimidines. researchgate.net Three-component reactions, such as the ZnCl₂-catalyzed coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, also provide a direct, single-step route to various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Regioselective Nucleophilic Substitution Approaches

Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines, particularly when starting from di-halogenated precursors like 2,4-dichloropyrimidine (B19661). In nucleophilic aromatic substitution (SNAr) reactions, the C4 position of the 2,4-dichloropyrimidine is generally more reactive towards nucleophiles than the C2 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C4, making it more electrophilic. stackexchange.com

However, this selectivity can be reversed. The presence of an electron-donating group (EDG) at the C6 position, such as a methoxy (B1213986) (-OMe) or methylamino (-NHMe) group, can increase the reactivity of the C2 position, leading to C2-selective substitution. wuxiapptec.com Quantum mechanics analyses show that with a C6-EDG, the LUMO lobes at C2 and C4 become similar in size, and the transition state energy for an attack at C2 becomes more favorable. wuxiapptec.com

The reaction of 2,4-diazidopyrimidines also typically proceeds with nucleophilic attack at the more reactive C4 position. nih.gov This inherent regioselectivity is a powerful tool for chemists, allowing for the controlled, stepwise introduction of different substituents onto the pyrimidine core. For example, reacting 2,4-dichloropyrimidine sequentially with different amines at controlled temperatures allows for the synthesis of distinct N2, N4-disubstituted pyrimidine-2,4-diamines.

Palladium-Catalyzed Cross-Coupling Reactions in Scaffold Construction

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing the pyrimidine scaffold and introducing aryl and other substituents with high efficiency and selectivity.

Suzuki Coupling: The Suzuki cross-coupling reaction is widely used to form carbon-carbon bonds. It involves the reaction of a halo-pyrimidine (e.g., 6-chloro-2,4-diaminopyrimidine) with an aryl boronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. researchgate.netresearchgate.net This method provides a high-yielding pathway to 6-aryl-2,4-diaminopyrimidines. researchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide array of substituted phenyl groups onto the pyrimidine core by simply varying the aryl boronic acid used. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. It can be employed to construct the diamine structure itself by coupling a dihalopyrimidine with anilines or other amines. While less commonly cited for building the core from scratch compared to SNAr, it is crucial for creating specific, complex amine linkages that might be difficult to achieve otherwise. rsc.org

Recent advances have also shown that specialized palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can reverse the typical regioselectivity of cross-coupling reactions, uniquely enabling C2-selective coupling on 2,4-dichloropyrimidine substrates. researchgate.netnih.govfigshare.com This ligand-controlled selectivity represents a significant advancement, expanding the toolkit for creating diverse pyrimidine derivatives. researchgate.net

Synthesis of Substituted N4,6-Diphenylpyrimidine-2,4-diamine Derivatives

Building upon the general principles of pyrimidine synthesis, specific methodologies have been developed to produce substituted this compound analogues for various research applications.

Preparation of Fluoro-Substituted Analogues

Fluorine substitution is a common strategy in medicinal chemistry to modulate a compound's electronic properties and metabolic stability. A series of novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized as potential kinase inhibitors. nih.gov

The synthesis of these compounds starts from 2,4-dichloro-5-fluoropyrimidine (B19854). The general synthetic route is a stepwise nucleophilic aromatic substitution:

The first aniline (B41778) is introduced at the more reactive C4 position by reacting 2,4-dichloro-5-fluoropyrimidine with a substituted aniline at room temperature.

The second, different aniline is then introduced at the C2 position by heating the intermediate product from the first step at a higher temperature.

This stepwise, temperature-controlled approach allows for the creation of unsymmetrical N²,N⁴-diaryl-5-fluoropyrimidine-2,4-diamines. nih.gov Thirty distinct derivatives were synthesized using this method, demonstrating its robustness for generating a library of compounds with varied substitution patterns on the phenyl rings. nih.gov

Table 1: Synthesis of Fluoro-Substituted Pyrimidine-2,4-diamine Analogues

| Starting Material | Reagent 1 (Aniline A) | Reagent 2 (Aniline B) | Product | Reference |

|---|

This interactive table summarizes the general synthetic strategy. For specific examples and yields of the thirty synthesized compounds, please refer to the cited literature.

Synthesis of Deuterated Derivatives for Metabolic Stability Studies

Deuteration, or the replacement of hydrogen with its isotope deuterium (B1214612), is a key strategy used to investigate and improve the metabolic stability of drug candidates. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.

While a specific documented synthesis for deuterated this compound was not found in the reviewed literature, a general strategy can be proposed based on established synthetic methods for deuterated heterocycles. The synthesis would likely involve using deuterated starting materials.

Proposed Synthetic Route:

Preparation of Deuterated Precursors: A deuterated aniline (e.g., aniline-d₅) could be used as the nucleophile in a substitution reaction with a suitable chloropyrimidine precursor.

Stepwise Substitution: Following the principles of regioselective SNAr, a dihalopyrimidine like 2,4,6-trichloropyrimidine (B138864) could be reacted first with a non-deuterated aniline, followed by a reaction with the deuterated aniline (or vice-versa) to install the deuterated moiety at a specific position.

Palladium-Catalyzed Coupling: Alternatively, a deuterated aryl boronic acid could be used in a Suzuki coupling reaction with a halo-pyrimidine intermediate to introduce a deuterated phenyl ring onto the scaffold.

This approach would allow for the specific placement of deuterium atoms on the phenyl rings, enabling detailed studies of how such modifications impact the compound's metabolic fate.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyrimidine-2,4-diamine |

| 2,4-Diamino-6-hydroxypyrimidine |

| Phosphorus oxychloride |

| 2,4-Diamino-6-chloropyrimidine |

| Sodium hydride |

| (S)-2,3-Isopropylidene glycerol |

| N-Iodosuccinimide |

| Guanidine |

| α-Chlorocinnamonitrile |

| 2,4-Diamino-6-arylpyrimidine |

| Triethyl orthoformate |

| Ammonium acetate |

| 2,4-Dichloropyrimidine |

| 5-Fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine |

| 2,4-Dichloro-5-fluoropyrimidine |

| Aniline-d₅ |

| Tetrakis(triphenylphosphine)palladium(0) |

| Aryl boronic acid |

| N-methylbenzenamine |

| 4,6-Dichloro-5-nitro-pyrimidine |

Routes to Hydrazone and Nitro-Substituted Pyrimidine Diamines

The introduction of hydrazone and nitro functionalities into the this compound scaffold can significantly modulate its physicochemical and pharmacological properties. Synthetic strategies to achieve these substitutions often involve multi-step sequences, beginning with a suitably functionalized pyrimidine core.

A key intermediate for the synthesis of nitro-substituted derivatives is 4,6-dichloro-5-nitropyrimidine (B16160). This precursor allows for the sequential nucleophilic aromatic substitution of the chloro groups with different amines. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylbenzenamine in anhydrous tetrahydrofuran (B95107) (THF) under reflux conditions, and in the presence of triethylamine, yields N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. nih.gov This reaction proceeds with a good yield of 76.4%. nih.gov

An alternative and potentially safer approach for creating unsymmetrical 4,6-diamino-5-nitropyrimidines involves the use of 4,6-bis(tosylates) of 2-methyl-5-nitropyrimidine. This method circumvents the use of the highly hazardous 4,6-dichloro-2-methyl-5-nitropyrimidine. The tosylate groups can be sequentially displaced by different amines under varying reaction conditions to afford the desired unsymmetrical products in good to excellent yields. clockss.org

The synthesis of hydrazone-substituted pyrimidine diamines can be approached by first constructing a pyrimidine core bearing a suitable leaving group, followed by reaction with hydrazine (B178648). For example, 2,4,5-trichloropyrimidine (B44654) can react with an appropriate amine, and the resulting intermediate can then be treated with hydrazine hydrate (B1144303) to introduce the hydrazone precursor moiety. This can subsequently be condensed with various aldehydes or ketones to furnish a library of hydrazone derivatives.

Incorporation of Diverse Anilino and Phenyl Moieties for Structural Variation

The ability to introduce a wide array of anilino and phenyl groups onto the pyrimidine scaffold is critical for structure-activity relationship (SAR) studies and the fine-tuning of biological activity. Several synthetic strategies have been developed to achieve this structural diversity.

One common method involves the nucleophilic substitution of a halogenated pyrimidine precursor with a variety of substituted anilines. For example, 2-chloro-4,6-dimethylpyrimidine (B132427) can be reacted with different aniline derivatives under microwave irradiation to produce a series of 2-anilinopyrimidines. rsc.org The use of microwave heating significantly reduces reaction times compared to conventional heating methods. rsc.org

Modern cross-coupling reactions offer a powerful tool for introducing both anilino and phenyl diversity. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings enable the formation of C-C and C-N bonds, allowing for the attachment of a wide range of aryl and heteroaryl groups to the pyrimidine ring. researchgate.net For instance, a 4-chloro-6-methyl-N-phenylpyrimidin-2-amine can be further functionalized using Sonogashira or Suzuki cross-coupling reactions to introduce diverse substituents, with yields ranging from 50% to 93%. researchgate.net

Three-component reactions also provide an efficient pathway to generate libraries of 2-amino-4,6-diarylpyrimidine derivatives. These reactions, which can be performed in a single pot, allow for the variation of the aromatic residues at positions 4 and 6 of the pyrimidine core, offering a high degree of structural diversity. nih.gov

Molecular Structure, Conformation, and Intermolecular Interactions: a Crystallographic and Theoretical Perspective

Theoretical Investigations of Electronic Structure and Reactivity

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules, providing insights into their UV-Visible absorption spectra and other photophysical properties. While specific TD-DFT studies exclusively on N4,6-Diphenylpyrimidine-2,4-diamine are not readily found, the methodology has been applied to analogous pyrimidine (B1678525) derivatives.

Such studies typically calculate the vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. The nature of the electronic transitions can also be elucidated by analyzing the molecular orbitals involved. For molecules with both electron-donating (amino groups) and electron-accepting (pyrimidine ring) moieties, transitions corresponding to intramolecular charge transfer (ICT) are often observed.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness.

For pyrimidine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and amino groups, while the LUMO tends to be centered on the electron-deficient pyrimidine ring. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. Theoretical calculations on related compounds can provide an estimation of these values for this compound.

Table 1: Representative Frontier Molecular Orbital Data for a Related Pyrimidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.26 |

| LUMO Energy | -0.88 |

| Energy Gap (ΔE) | 5.38 |

Note: Data presented is for a representative pyrimidine derivative and serves as an illustrative example. Actual values for this compound would require specific computational analysis.

Studies on Electronic Polarization and Intramolecular Charge Transfer Phenomena

The presence of both electron-donating amino groups and phenyl rings connected to an electron-withdrawing pyrimidine ring makes this compound a candidate for exhibiting intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from a molecular orbital primarily located on the donor part of the molecule to one centered on the acceptor part.

This charge redistribution leads to a more polarized excited state with a larger dipole moment compared to the ground state. The extent of ICT can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state. The study of ICT is crucial for understanding the photophysical behavior of such molecules and their potential applications in areas like molecular sensors and nonlinear optics.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.

Computational Approaches to Supramolecular Organization and Packing

Understanding how individual molecules of this compound assemble in the solid state is crucial for predicting its macroscopic properties. Computational methods, such as molecular dynamics and crystal structure prediction, can be employed to explore the potential supramolecular organization and packing motifs.

Computational Chemistry and Molecular Modeling in N4,6 Diphenylpyrimidine 2,4 Diamine Research

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are pivotal in understanding the spatial requirements for a ligand to be active. For pyrimidine (B1678525) derivatives, these models are constructed by aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the structure would likely enhance or diminish biological activity.

While specific 3D-QSAR models for N4,6-Diphenylpyrimidine-2,4-diamine are not extensively documented in public literature, studies on analogous pyrimidine-based inhibitors offer a blueprint for such an approach. For instance, in the development of novel Focal Adhesion Kinase (FAK) inhibitors, 3D-QSAR models have been successfully generated for a series of pyrimidine derivatives. rsc.org These models are rigorously validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), ensuring their predictive power for new, unsynthesized compounds. A reliable QSAR model for pyridine (B92270) derivatives has also been established to predict anticancer activity. chemrevlett.com

A study on pyrimidine derivatives as potential Mer kinase inhibitors also utilized 3D-QSAR techniques to perform molecular modeling studies. researchgate.net The insights gained from the contour maps of such models are invaluable for the rational design of more potent inhibitors. For example, a CoMSIA model for a set of FAK inhibitors revealed that hydrophobic and donor fields have a more significant impact on the bioactivities of the inhibitors. rsc.org

Table 1: Statistical Parameters for a 3D-QSAR Model of Pyrimidine-Based FAK Inhibitors

| Parameter | Value | Description |

|---|---|---|

| q² | 0.699 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| r² | 0.931 | Non-cross-validated correlation coefficient, showing a strong correlation between predicted and actual activity. |

| r²_test | 0.815 | External validation correlation coefficient, confirming the model's predictive power on an external test set. |

Data sourced from a study on pyrimidine-based FAK inhibitors and is illustrative for the class of compounds. rsc.org

A limitation of 3D-QSAR is the requirement of molecular alignment, which can be ambiguous. Alignment-independent QSAR methods circumvent this issue by using descriptors that are not dependent on the spatial orientation of the molecules. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

For diaminopyrimidine derivatives, QSAR analyses have pointed to lipophilicity as a key driver for improved biological activity in certain contexts, such as in anti-malarial compounds. nih.gov In a study of furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors, a QSAR model was developed using descriptors selected through stepwise methods for modeling with multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov The superior performance of the ANN model, with a determination coefficient (R²) of 0.998 compared to the MLR model's 0.889, highlights the power of non-linear methods in capturing complex structure-activity relationships. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for visualizing and understanding the interactions between a ligand, such as this compound, and its protein target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. youtube.com This is crucial for understanding how a compound like this compound might inhibit a specific enzyme. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a force field.

For example, docking studies on diaminopyrimidine derivatives as FAK inhibitors have shown that the diaminopyrimidine scaffold can anchor to the hinge region of the kinase through hydrogen bonds. nih.gov Specifically, the pyrimidine nitrogen and the aniline (B41778) NH group can form double-dentate hydrogen bonds. nih.gov Similar studies on 2,4-diamino-6-(phenyl)pyrimidine-5-carbonitrile have demonstrated good docking results with the Human Anaplastic Lymphoma Kinase (PDB: 2xp2), suggesting a potential for tumor growth inhibition. nih.gov

Once a plausible binding mode is identified through docking, the key molecular interactions that stabilize the ligand-protein complex can be analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the case of pyrimidine-based FAK inhibitors, molecular docking has revealed that in addition to the hinge-binding interactions, substituents on the pyrimidine ring can form hydrophobic interactions with specific amino acid residues, such as Thr503, which can enhance the inhibitory activity. nih.gov The analysis of these interactions is fundamental for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity.

The ultimate goal of computational modeling in drug discovery is to guide the rational design of new molecules with improved properties. The insights gained from QSAR, docking, and dynamics simulations provide a roadmap for structural optimization.

For instance, the contour maps from a 3D-QSAR study can suggest where to add or remove certain functional groups to improve activity. mdpi.com Similarly, docking studies can identify unoccupied pockets in the active site where a new substituent could be introduced to form additional favorable interactions. Molecular dynamics simulations can then be used to assess the stability of these newly designed compounds within the active site. A study on novel pyrimidine derivatives as FAK inhibitors used molecular dynamics simulations for 100 ns to confirm the stability of the designed compounds in the enzyme's active site. rsc.org The binding free energies calculated using the MM-PBSA method further validated the potential of the newly designed inhibitors. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,4-diamino-6-(phenyl)pyrimidine-5-carbonitrile |

| Furopyrimidine |

Pharmacophore Modeling and Scaffold-Hopping Strategies for Novel Inhibitor Discovery

Pharmacophore modeling and scaffold-hopping are powerful computational strategies for identifying novel chemical entities with desired biological activity. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.

In the context of pyrimidine-based compounds, pharmacophore models are developed from a set of known active molecules. For instance, a study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors led to the development of a five-point pharmacophore model which was then used to create a statistically significant 3D-QSAR model for predicting the activity of new compounds. nih.gov Similarly, research on 2,4-diamino-5-deazapteridine inhibitors of dihydrofolate reductase resulted in a four-feature pharmacophore model (two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature) that successfully predicted the activity of other structurally diverse compounds. nih.gov Such models can be used as 3D queries to screen large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active, even if they have a completely different chemical backbone.

Scaffold-hopping takes this a step further by aiming to replace the central core of a known active molecule (the "scaffold") with a structurally novel one while preserving the key pharmacophoric features. nih.gov This strategy is employed to discover new intellectual property, improve physicochemical or ADME (absorption, distribution, metabolism, and excretion) properties, or find a scaffold with a more favorable side-effect profile. nih.gov For example, a shape-based scaffold hopping approach was successfully used to convert a known pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) into a new pyrazole (B372694) core with improved properties. researchgate.net For the this compound scaffold, this could involve replacing the central pyrimidine ring with other heterocyclic systems that maintain the crucial spatial orientation of the two phenylamino (B1219803) side groups identified as critical for biological activity.

Table 1: Illustrative Pharmacophore Features for a Hypothetical Pyrimidine-Based Kinase Inhibitor

| Feature Type | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | The amine group at the C2 position of the pyrimidine ring. | Forms a key hydrogen bond with the hinge region of a kinase. |

| Hydrogen Bond Acceptor (HBA) | A nitrogen atom within the pyrimidine ring. | Accepts a hydrogen bond from a backbone amide in the active site. |

| Aromatic Ring (AR1) | The phenyl ring attached at the N4 position. | Engages in π-π stacking or hydrophobic interactions within the ATP-binding pocket. |

| Aromatic Ring (AR2) | The phenyl ring attached at the C6 position. | Occupies a hydrophobic sub-pocket, contributing to potency and selectivity. |

| Hydrophobic Feature (HY) | A substituent on one of the phenyl rings. | Makes van der Waals contacts in a specific hydrophobic region of the target. |

Advanced Cheminformatics and Bioinformatics for Putative Target Identification and Profiling

Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. Modern cheminformatics and bioinformatics provide a suite of tools to predict these targets computationally.

Ligand-based similarity searching operates on the principle that structurally similar molecules are likely to have similar biological activities. researchgate.net This method uses the structure of an active compound, such as a derivative of this compound, as a query to search vast chemical databases like ChEMBL. Molecules in the database that exceed a certain similarity threshold to the query are identified as "hits." The known biological targets of these hits are then proposed as putative targets for the original query compound.

In a study investigating N2,N4-diphenylpyrimidine-2,4-diamines as potential antimalarials, researchers performed ligand-based similarity searching of the ChEMBL database. nih.govbohrium.com This process helped identify the most probable human kinase targets for their compounds, which is crucial for assessing selectivity and potential off-target effects. nih.govbohrium.com

Proteo-chemometrics (PCM) is a more sophisticated approach that models the interactions between a set of ligands and a set of proteins simultaneously. By combining descriptors for both the compounds and the protein targets into a single machine learning model, PCM can predict the activity of novel compounds against multiple targets, including those for which no experimental data is available.

This technique was employed in the aforementioned antimalarial research on N2,N4-diphenylpyrimidine-2,4-diamines. researchgate.netnih.govbohrium.com A proteo-chemometric workflow was used to identify the putative targets of the most promising compounds within the Plasmodium falciparum (Pf) proteome. nih.govbohrium.com This method leverages the interaction data of many compounds against many targets to build a robust predictive model, allowing for a broader and more accurate prediction of the compound's target profile within the parasite. nih.gov

When the three-dimensional crystal structure of a predicted protein target is not experimentally available, a reliable 3D model can often be constructed using homology modeling. nih.gov This technique relies on the known experimental structure of a homologous protein (a template) with a sufficiently similar amino acid sequence. nih.gov

Once a homology model of the target protein is built and validated, molecular docking can be used to predict how a ligand, such as this compound, might bind to it. nih.gov Docking algorithms place the ligand into the active site of the protein in various conformations and orientations and score them based on factors like intermolecular forces, providing a predicted binding pose and an estimated binding affinity. nih.gov

This combined approach was critical in the study of N2,N4-diphenylpyrimidine-2,4-diamines as antimalarials. bohrium.comdundee.ac.uk After proteo-chemometrics predicted potential P. falciparum targets, homology modeling was used to generate their 3D structures. bohrium.com Molecular docking simulations were then performed to evaluate whether the synthesized compounds could bind to these modeled targets in a plausible manner. bohrium.comdundee.ac.uk This analysis provides atomic-level insights into the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex, thereby validating the target prediction and guiding further structural modifications to improve potency and selectivity. bohrium.com

Table 2: Example of a Molecular Docking Analysis for a this compound Derivative against a Homology-Modeled Protein Target

| Compound | Predicted Target (Homology Model) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in Binding Site |

|---|---|---|---|

| N4-(4-methoxyphenyl)-6-phenylpyrimidine-2,4-diamine | PfPK7 (P. falciparum cdc2-related kinase 7) | -9.8 | Val25, Ala38, Leu90, Asp97 |

| N4-(3-chlorophenyl)-6-phenylpyrimidine-2,4-diamine | PfPK7 (P. falciparum cdc2-related kinase 7) | -9.5 | Val25, Ala38, Lys40, Ile102 |

| This compound | HsCDK2 (Human Cyclin-Dependent Kinase 2) | -8.1 | Leu83, Phe80, Asp86 |

| N4-(4-fluorophenyl)-6-phenylpyrimidine-2,4-diamine | PfMRK (P. falciparum MAP-related kinase) | -10.2 | Met78, Cys79, Glu130, Asn131 |

Structure Activity Relationship Sar Studies of N4,6 Diphenylpyrimidine 2,4 Diamine Derivatives: a Comprehensive Analysis

SAR for Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of N2,N4-diphenylpyrimidine-2,4-diamine have been identified as potent inhibitors of both cell cycle-related (CDK2) and transcriptional (CDK9) kinases. nih.gov The exploration of this chemical scaffold has led to the synthesis of numerous analogues, revealing key structural features that govern their inhibitory profiles.

Modulation of CDK2/Cyclin and CDK9/Cyclin Inhibition Profiles

Research into N2,N4-disubstituted pyrimidine-2,4-diamines has demonstrated that most synthesized compounds exhibit significant inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. nih.govrsc.org Many of these derivatives were found to be more potent than the initial prototype structure. rsc.org The core 2-aminopyrimidine (B69317) structure is considered a privileged scaffold for CDK inhibitors. nih.gov

Intensive structural modifications of related scaffolds, such as 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine, have led to the identification of dual inhibitors of CDK6 and CDK9. researchgate.netnih.gov For instance, compound 66 was identified as a balanced dual CDK6/9 inhibitor with good selectivity over CDK2. researchgate.netnih.gov This highlights that modifications to the core structure can modulate the selectivity profile across the CDK family.

Influence of Substituents at Pyrimidine (B1678525) and Phenyl Positions on Inhibitory Potency

The inhibitory potency of these derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and phenyl rings.

Substituents on the Phenyl Ring (N4-phenyl):

Fluorine Substitution: A 2,6-difluorophenyl group at the R1 position (attached to N4) was found to be optimal for enhancing inhibitory activity against both CDK2/cyclin A and CDK9/cyclin T1. nih.govrsc.org For example, compound 2e, with this substitution, showed IC50 values of 0.24 µM and 0.095 µM, respectively. nih.govrsc.org

Other Substitutions: Replacing the fluoro group with a nitro group resulted in decreased inhibition. nih.gov The introduction of an aliphatic 4-methylpiperazin-1-yl fragment at R1 also led to a moderate decrease in activity. nih.gov

Substituents on the Pyrimidine Ring:

5-Fluoro Group: The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a key strategy. A series of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives showed potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.govrsc.org Cytotoxic results suggested that this fluoro-substitution on the 4-anilino moiety might be crucial for the anti-proliferative effects. nih.gov

Substituents on the N2-phenyl Ring:

Aliphatic vs. Aromatic Groups: Investigations into substituents at the N2 position suggest that aliphatic groups might be more favorable than aromatic ones, potentially fitting better into the ATP binding site. nih.gov

Electrostatic Interactions: The presence of a positively charged center in the N2-substituent was shown to be more potent than congeners with only hydrogen bond-forming atoms, indicating the importance of electrostatic interactions in this region. nih.gov

| Compound | R¹ (N4-phenyl) | R² (N2-substituent) | CDK2/cyclin A IC₅₀ (µM) | CDK9/cyclin T1 IC₅₀ (µM) | Source |

| 2e | 2,6-difluorophenyl | Phenyl | 0.24 | 0.095 | nih.govrsc.org |

| 3c | 4-fluorophenyl | 3-(1H-imidazol-1-yl)propyl | 0.30 | 0.065 | nih.govrsc.org |

| 3g | 4-fluorophenyl | 2-morpholinoethyl | 0.083 | 0.10 | nih.govrsc.org |

| 3d | 4-fluorophenyl | 2-(pyrrolidin-1-yl)ethyl | 0.13 | 0.66 | nih.govrsc.org |

This table presents a selection of derivatives to illustrate the structure-activity relationship.

Correlation of Structural Features with In Vitro Cellular Responses (e.g., cell cycle arrest, apoptosis induction)

The inhibitory activity of N4,6-diphenylpyrimidine-2,4-diamine derivatives against CDKs translates into significant cellular effects.

Cell Cycle Arrest: Flow cytometry analysis revealed that compounds 2a , 2d , and 3b induced cell cycle arrest in the G2/M phase in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.orgrsc.org Similarly, compound 66 , a dual CDK6/9 inhibitor, was found to block cell cycle progression. nih.gov Some derivatives of the related 3-methylquinazolinone scaffold also induced G2/M phase arrest. nih.gov In contrast, other compounds have been shown to induce a G1 phase arrest. nih.gov

Apoptosis: The inhibition of CDK signaling pathways by these compounds ultimately leads to programmed cell death. Compound 66 was shown to induce cellular apoptosis. nih.gov Further mechanism studies on related pyrimidine derivatives confirmed the induction of apoptosis by showing regulation of key proteins like cleaved caspase-3. nih.gov

SAR for Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The pyrimidine-diamine scaffold has also been successfully adapted to target EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer (NSCLC). nih.govresearchgate.net A key strategy involves "scaffold hopping," where the quinazoline (B50416) core of known EGFR inhibitors is replaced with a 4,6-disubstituted pyrimidine structure. nih.govresearchgate.net

Differential Activity Against Wild-Type and Mutated EGFR Forms (e.g., L858R/T790M/C797S)

A major challenge in EGFR inhibitor development is overcoming resistance mutations, particularly the T790M "gatekeeper" mutation and the subsequent C797S mutation, which confers resistance to third-generation inhibitors. nih.govresearchgate.net

Third-Generation Resistance: Researchers have designed N2, N4-diphenylpyridine-2,4-diamine and N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivatives specifically to combat C797S-mediated resistance. nih.govnih.gov

Potent Inhibition of Triple Mutants: Several of these new derivatives exhibit potent antiproliferative activity against cell lines harboring the triple mutation EGFR L858R/T790M/C797S and Del19/T790M/C797S, with IC50 values in the low nanomolar range. nih.govnih.gov For example, compound 14l (an N2, N4-diphenylpyridine-2,4-diamine derivative) showed IC50 values of 8-11 nM against these resistant cell lines. nih.gov Compound Y9m (a quinoxalinaminepyrimidine derivative) was also highly potent, with IC50 values as low as 8-9 nM. nih.gov

Structural Modifications to Overcome Specific Resistance Mutations

To achieve activity against resistant EGFR mutants, specific structural modifications are crucial.

Core Structure: Replacing the quinazoline core with a 4,6-disubstituted pyrimidine is a foundational step. nih.govresearchgate.net

Deuteration: In the N2, N4-diphenylpyridine-2,4-diamine series, deuteration was explored to improve metabolic stability. The deuterated derivative 14o showed a significantly increased half-life in rat liver microsomes compared to its non-deuterated counterpart, 14l . nih.gov This modification allowed for excellent tumor growth inhibition in xenograft models at a lower dose. nih.gov

Targeting the C797S Mutation: The design of fourth-generation inhibitors focuses on forming different interactions within the ATP-binding site to circumvent the C797S mutation, which blocks the covalent bond formation used by third-generation inhibitors like osimertinib. mdpi.commdpi.com Docking studies of new series revealed that specific moieties, such as a hydroxyl group, could interact with Ser797, representing a new mode of interaction. nih.gov

| Compound | Scaffold | Target EGFR Mutation | Antiproliferative IC₅₀ (nM) | Source |

| 14l | N²,N⁴-diphenylpyridine-2,4-diamine | L858R/T790M/C797S | 8-11 | nih.gov |

| 14o | Deuterated N²,N⁴-diphenylpyridine-2,4-diamine | L858R/T790M/C797S | Not specified, but improved in vivo efficacy | nih.gov |

| Y9m | N²-phenyl-N⁴-quinoxalinaminepyrimidine-2,4-diamine | L858R/T790M/C797S | 8-9 | nih.gov |

| Yfq07 | N⁴,N⁶-disubstituted pyrimidine-4,6-diamine | EGFR-mutant NSCLC cell lines | Potent (specific values vary by cell line) | nih.govresearchgate.net |

This table showcases derivatives designed to overcome EGFR resistance mutations.

Impact of Deuteration on In Vitro Activity and Metabolic Stability

The substitution of hydrogen atoms with deuterium (B1214612) has been a strategic approach to enhance the metabolic stability of drug candidates. This is attributed to the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of these bonds. nih.gov

In the context of this compound and related structures, deuteration has been investigated to improve their pharmacokinetic profiles. For instance, in a study involving a pyrido[2,3-d]pyrimidin-7(8H)-one derivative with a 2-phenylamino substituent, replacing the phenyl group with a penta-deuterophenyl group resulted in a significant improvement in metabolic stability when tested with rat-liver microsomes. nih.gov This modification, however, led to a more pronounced inhibitory effect on isolated tyrosine kinase receptors but did not translate to improved in vitro activity in 2D cell cultures. nih.gov

Table 1: Effect of Deuteration on Metabolic Stability

| Compound | Modification | Metabolic Stability | Reference |

| IQS016 | 2-phenylamino substituent | Low | nih.gov |

| IQS016-d5 | 2-(penta-deuterophenyl) analog | High | nih.gov |

| Nirmatrelvir | Non-deuterated | Standard | nih.gov |

| Dideutero-nirmatrelvir | Deuterated at primary metabolic site | 3-fold improvement in human microsomal stability | nih.gov |

SAR for Anti-Malarial Activity Against Plasmodium Targets

The emergence of drug-resistant strains of Plasmodium falciparum, the most virulent human malaria parasite, necessitates the development of novel antimalarial agents. researchgate.net Diaminopyrimidine derivatives have been a cornerstone in antimalarial research, with pyrimethamine (B1678524) being a classic example. researchgate.netnih.govnih.gov The primary target for many of these compounds is the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite's DNA synthesis. nih.govgoogle.com

Research has focused on designing this compound derivatives that are effective against both wild-type and drug-resistant P. falciparum strains, such as the chloroquine-sensitive 3D7 strain and the chloroquine-resistant Dd2 and K1 strains. nih.govnih.gov The challenge lies in overcoming resistance mechanisms, which often involve mutations in the target enzyme, DHFR. nih.gov

SAR studies have revealed that modifications to the pyrimidine core can lead to compounds with potent activity against resistant strains. For example, removing the p-chloro substituent or replacing it with a m-chloro group on the phenyl ring of pyrimethamine analogues led to better binding with mutant DHFRs. nih.gov Furthermore, introducing unbranched hydrophobic substituents at the 6-position of the pyrimidine ring generally resulted in good binding to mutant DHFRs. nih.gov

The nature of the anilino group at the N4 position of the pyrimidine ring plays a significant role in determining the anti-plasmodial potency. The scaffold that holds the anilino moiety is crucial for the specificity of inhibition. nih.gov Studies on related quinazoline derivatives have shown that variations in the anilino substituent can significantly impact activity against the W2 strain of P. falciparum. nih.gov

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of anti-malarial diaminopyrimidines, a balance in lipophilicity is essential for effective cellular penetration to reach the parasitic target while maintaining sufficient aqueous solubility for formulation and administration. While specific data on the direct relationship between lipophilicity and the in vitro anti-malarial efficacy of this compound derivatives is not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that an optimal lipophilicity range is crucial for potent anti-malarial activity.

SAR for Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various solid tumors and plays a pivotal role in cell survival, proliferation, and migration. nih.gov This makes FAK an attractive target for the development of novel anti-cancer therapies. nih.govnih.gov Several 2,4-diaminopyrimidine (B92962) derivatives have been identified as potent FAK inhibitors. nih.govnih.gov

The substitution pattern on the aromatic rings of this compound derivatives is a key determinant of their FAK inhibitory and antiproliferative activities. The main pharmacophore of many FAK inhibitors includes diphenyl five or six-membered nitrogenous heterocyclic rings. nih.gov

Extensive SAR studies on 2,4-diaminopyrimidine derivatives have been conducted to enhance their potency against FAK. nih.gov For instance, based on the lead FAK inhibitor TAE-226, researchers have synthesized derivatives with various substitutions to improve their inhibitory activity. nih.govnih.gov These studies have led to the identification of compounds with potent FAK inhibitory activity and significant in vitro anticancer effects. nih.gov The introduction of a fluoro group at the 5-position of the pyrimidine ring in N2,N4-diphenylpyrimidine-2,4-diamines has also been explored, leading to compounds with potent cytotoxicity against tumor cell lines. rsc.org

SAR for CDC42 GTPase Inhibition

Recent research has identified derivatives of this compound as potent inhibitors of the interaction between CDC42 GTPase and its downstream effectors. These small molecules represent a significant advancement in targeting a protein once considered "undruggable." The SAR exploration has been systematic, focusing on modifications at the C2, N4, and C6 positions of the pyrimidine core.

The lead compound, ARN22089, serves as a cornerstone for understanding the SAR of this series. The optimization of ARN22089 has revealed critical insights into the structural requirements for potent CDC42 inhibition.

Substitutions at the C2-Position: The substituent at the C2 position of the pyrimidine ring plays a crucial role in the activity of these inhibitors. Studies have shown that a 4-piperidine group at this position is highly favorable for potent antiproliferative activity in cancer cell lines.

Substitutions at the N4-Anilino Ring: The nature and position of substituents on the anilino ring at the N4 position significantly modulate the inhibitory potency. The presence of a meta-substituted trifluoromethylphenyl or a meta-substituted N,N-dimethylaminophenyl group on the aniline (B41778) ring at C4 has been identified as a key determinant for robust activity. This suggests that both electron-withdrawing and electron-donating groups at the meta position can be accommodated and are beneficial for activity.

Substitutions at the C6-Phenyl Ring: The phenyl group at the C6 position is another critical site for modification. While a simple phenyl group is well-tolerated, the introduction of substituents can fine-tune the activity. For instance, moving the nitrogen atom within a pyridine (B92270) ring at this position from the 4-position to the 3- or 2-position maintains activity. Interestingly, replacing the pyridine nitrogen with a carbon to form a phenyl ring can moderately increase activity. The addition of an electron-donating methoxy (B1213986) group at the para position of this phenyl ring also preserves the inhibitory action.

The following table summarizes the antiproliferative activity of key this compound derivatives, highlighting the impact of substitutions on their efficacy against various cancer cell lines.

| Compound | R1 (C6-Position) | R2 (N4-Position) | C2-Position | SKM28 IC50 (µM) | A375 IC50 (µM) |

| ARN12405 | 4-pyridyl | 3-trifluoromethylphenyl | 4-piperidyl | 14.9 | 15.3 |

| Compound 2 | 3-pyridyl | 3-trifluoromethylphenyl | 4-piperidyl | 13.1 | 10.5 |

| Compound 3 | 2-pyridyl | 3-trifluoromethylphenyl | 4-piperidyl | 14.9 | 12.7 |

| Compound 4 | Phenyl | 3-trifluoromethylphenyl | 4-piperidyl | 10.2 | 8.9 |

| Compound 5 | 4-methoxyphenyl (B3050149) | 3-trifluoromethylphenyl | 4-piperidyl | 10.8 | 9.5 |

| ARN22089 | Phenyl | 3-N,N-dimethylaminophenyl | 4-piperidyl | 6.3 | 7.1 |

Data sourced from studies on CDC42 GTPase interaction inhibitors.

General Structural Determinants for Broad-Spectrum Biological Activity within the this compound Scaffold

The this compound framework is not only a potent inhibitor of CDC42 but also exhibits a broad spectrum of biological activities, including kinase inhibition and antimalarial effects. dundee.ac.uknih.gov An analysis of the SAR across these different targets reveals several common structural determinants that appear to be crucial for its diverse bioactivities.

A central theme for broad-spectrum activity is the disubstitution pattern at the N2 and N4 positions of the pyrimidine ring with aryl or heteroaryl groups. This arrangement forms a core pharmacophore that can be adapted to fit the binding sites of various proteins.

The Importance of the Anilino Moieties: The anilino groups at the N2 and N4 positions are critical for activity across different targets. For instance, in the context of cyclin-dependent kinase (CDK) inhibition, a 2,6-difluorophenyl substitution at the N2 position was found to be optimal for potent activity against both CDK2 and CDK9. dundee.ac.uk Similarly, in antimalarial derivatives, the nature of the anilino groups at both the N2 and N4 positions is a key factor in modulating potency and selectivity. nih.gov

Flexibility of Substitution on the Phenyl Rings: The phenyl rings at both the N4 and C6 positions offer significant scope for substitution, allowing for the fine-tuning of activity against different targets. For CDK inhibition, substitutions on the N4-phenyl ring, particularly at the meta and para positions, have been extensively explored to enhance potency. dundee.ac.uk In the case of antimalarial activity, varying the substituents on the anilino groups at both the N2 and N4 positions has been a successful strategy to improve potency and solubility. nih.gov

The Role of the C5 Position: While the primary focus has often been on the C2, N4, and C6 positions, modifications at the C5 position of the pyrimidine ring can also influence activity. For example, the introduction of a fluorine atom at the C5 position has been investigated in the design of novel CDK inhibitors.

In essence, the this compound scaffold acts as a versatile template. The core pyrimidine with its diamine substitution provides a foundational structure for target interaction, likely through hydrogen bonding. The appended phenyl rings then serve as vectors that can be functionalized to achieve specific interactions within the binding pockets of diverse proteins, be it a GTPase, a kinase, or a parasitic enzyme. The ability to readily modify the substitution patterns on these phenyl rings is a key reason for the broad-spectrum biological activity observed with this chemical class.

Mechanism of Action Studies and in Vitro Biological Activity Profiles

Enzyme Inhibition Assays: Molecular Target Identification

Enzyme inhibition assays have been instrumental in identifying the specific molecular targets of N4,6-diphenylpyrimidine-2,4-diamine derivatives. These compounds predominantly function as ATP-competitive inhibitors, binding to the kinase hinge region and blocking downstream signaling pathways.

Derivatives of N2,N4-diphenylpyrimidine-2,4-diamine have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), enzymes that are crucial for cell cycle regulation and gene transcription. nih.gov A series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives demonstrated significant inhibitory activity against both CDK2/cyclin E1 and CDK9/cyclin T1. nih.gov The inhibitory effects on these two enzymes showed a strong correlation with the compounds' cytotoxicity against various tumor cell lines. nih.gov

Further structure-activity relationship (SAR) studies on the N2,N4-disubstituted pyrimidine-2,4-diamine scaffold led to the development of highly potent inhibitors. nih.gov The most effective compounds from this research, labeled 3g and 3c, exhibited IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov

Table 1: Inhibition of Cyclin-Dependent Kinases by N2,N4-disubstituted pyrimidine-2,4-diamine Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 3g | CDK2/cyclin A | 83 |

| 3c | CDK9/cyclin T1 | 65 |

Data sourced from a study on N2,N4-disubstituted pyrimidine-2,4-diamines. nih.gov

The N4,6-disubstituted pyrimidine-4,6-diamine scaffold has been successfully utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer (NSCLC). nih.gov One derivative, compound Yfq07, was found to be a competitive ATP inhibitor with strong activity against several cancer cell lines. nih.gov Similarly, N2,N4-diphenylpyridine-2,4-diamine derivatives, which feature a closely related core structure, showed potent antiproliferative activity against EGFR-mutant cell lines, with IC50 values in the nanomolar range. nih.gov Compound 14l, for instance, had IC50 values between 8-11 nM against cell lines with the C797S resistance mutation. nih.gov

The 2,4-diaminopyrimidine (B92962) structure is a well-established scaffold for potent Focal Adhesion Kinase (FAK) inhibitors. mdpi.comnih.gov FAK is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a critical role in cell survival, proliferation, and migration. mdpi.commdpi.com Numerous derivatives have been designed based on this core, showing impressive inhibitory potency. For example, compounds 54, 55, and 58 exhibited IC50 values of 3.0 nM, 0.6 nM, and 3.2 nM, respectively, against FAK. mdpi.com Another study highlighted compound 14, which used a bromine atom on the pyrimidine (B1678525) ring and showed significant FAK inhibition with an IC50 of 3.7 nM. nih.gov The FAK inhibitor TAE-226, which contains the 2,4-diaminopyrimidine scaffold, has served as a structural basis for the design of many subsequent anti-cancer agents. nih.gov

Table 2: FAK Inhibition by 2,4-Diaminopyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 55 | FAK | 0.6 |

| 54 | FAK | 3.0 |

| 58 | FAK | 3.2 |

| 14 | FAK | 3.7 |

| GSK-2256098 | FAK | 18 |

Data sourced from reviews and studies on FAK inhibitors. mdpi.comnih.gov

The N2,N4-diphenylpyrimidine-2,4-diamine scaffold has been investigated for its potential as a kinase-targeted antimalarial agent. researchgate.netnih.gov Studies have aimed to modify the structure to improve potency and selectivity against Plasmodium falciparum (Pf) kinases while minimizing effects on human kinases. researchgate.netnih.govbohrium.com

Research on 2,4-dianilinopyrimidines revealed nanomolar inhibitors against a panel of five P. falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. nih.gov This work established clear structure-activity relationship trends, providing a foundation for developing novel antimalarials. nih.gov Furthermore, related compounds containing a pyrimidine linker have been identified as potent, ATP-competitive inhibitors of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1). researchgate.net

While direct inhibition of CDC42 GTPase by this compound is not extensively documented, a novel class of trisubstituted pyrimidine inhibitors has been developed to block the interaction of CDC42 GTPases with their downstream effectors, such as p21-activated protein kinases (PAKs). nih.govacs.org A lead compound from this class, ARN22089, was specifically designed to inhibit the CDC42-PAK interaction without blocking similar interactions of the related RAC1 protein. acs.org This demonstrates the versatility of the pyrimidine core in creating highly specific inhibitors that target protein-protein interactions rather than enzymatic active sites directly. nih.gov

Cellular Assays and Molecular Pathway Elucidation (In Vitro)

Beyond direct enzyme inhibition, in vitro cellular assays have provided a deeper understanding of the molecular pathways affected by this compound derivatives.

EGFR Inhibition Pathway: In cancer cell lines, EGFR-inhibiting pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov Further studies revealed that these compounds can downregulate the phosphorylation of both EGFR and key proteins in the downstream m-TOR signaling pathway. nih.gov

CDK Inhibition Pathway: In triple-negative breast cancer cells (MDA-MB-231), CDK2/CDK9 inhibitors based on this scaffold were found to induce cell cycle arrest, also in the G2/M phase. nih.gov

FAK Inhibition Pathway: FAK-inhibiting derivatives have been observed to induce apoptosis and inhibit the migration and invasion of cancer cells. nih.govnih.gov In some cell lines, they cause cell cycle retardation at the G0/G1 phase. nih.gov

CDC42 Inhibition Pathway: The CDC42 interaction inhibitor ARN22089 has been shown to inhibit tumor angiogenesis in three-dimensional vascularized microtumor models in vitro. nih.gov Mechanistic studies indicate it can inhibit both MAPK and S6 signaling pathways. nih.gov

Antimalarial Activity: In P. falciparum, pyrimidine-based inhibitors of PfCDPK1 were found to arrest parasite growth during the late schizogony stage of the blood-stage life cycle. researchgate.net

Assessment of Antiproliferative Activity Against Various Cancer Cell Lines

There is no specific data available from the conducted searches regarding the antiproliferative activity of this compound against the A549 (lung carcinoma), DU145 (prostate carcinoma), KB (oral carcinoma), MDA-MB-231 and MCF-7 (breast adenocarcinoma), and TPC-1 (thyroid papillary carcinoma) cell lines.

In contrast, studies on N2,N4-diphenylpyrimidine-2,4-diamine derivatives have demonstrated significant antiproliferative effects. For instance, a series of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives showed potent cytotoxicity against four tumor cell lines, with GI50 values in the low micromolar to submicromolar range. researchgate.net Another study on N2,N4-disubstituted pyrimidine-2,4-diamines highlighted their significant inhibition of various tumor cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.gov Additionally, indenopyrimidine-2,5-dione analogs have been evaluated for their antiproliferative activities against MCF-7 and MDA-MB-231 cell lines. nih.gov

Induction of Cell Cycle Arrest Mechanisms (e.g., G2/M Phase)

Specific research detailing the induction of cell cycle arrest by this compound is not present in the available literature.

However, related compounds have been shown to influence the cell cycle. Flow cytometry analysis of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives in MDA-MB-231 cells indicated that these compounds induced cell cycle arrest in the G2/M phase. nih.gov This suggests that these compounds may target proteins crucial for the onset of mitosis. Similarly, a study on deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives, which have a pyridine (B92270) core instead of pyrimidine, also reported cell cycle arrest at the G2/M phase. nih.gov Other pyrimidine derivatives have also been reported to induce G2/M phase arrest in various cancer cell lines. researchgate.netnih.govresearchgate.net

Promotion of Apoptosis by Regulating Caspase Expression Pathways

There is no direct evidence from the conducted searches to suggest that this compound promotes apoptosis through the regulation of caspase expression pathways.

For context, a study on deuterated N2, N4-diphenylpyridine-2,4-diamine derivatives demonstrated the ability to promote cell apoptosis by regulating the expression of cleaved caspase-3. nih.gov Caspase-2 has been identified as a key initiator caspase in response to cellular stress, and its activation can lead to apoptosis. nih.govnih.gov The activation of caspase-2 is a critical step in its function, often occurring on a protein platform known as the PIDDosome. nih.gov

Downregulation of Protein Phosphorylation in Intracellular Signaling Cascades

No studies were found that specifically investigate the effect of this compound on protein phosphorylation in intracellular signaling cascades.

Research on related structures provides some insights. For example, N2, N4-diphenylpyridine-2,4-diamine derivatives have been shown to downregulate the protein phosphorylation of the EGFR and mTOR signaling pathways. nih.gov This indicates that compounds with a similar diphenyl-diamino-heterocycle scaffold can interfere with key signaling pathways involved in cell growth and proliferation.

Inhibition of Nitric Oxide Production in In Vitro Inflammatory Models

The inhibitory effect of this compound on nitric oxide (NO) production in in vitro inflammatory models has not been reported in the available literature.

Studies on other pyrimidine derivatives have shown potential in this area. For instance, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated for their ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells. nih.gov The inhibition of nitric oxide synthase (NOS) is a key mechanism for controlling NO levels, and inhibitors of NOS have been investigated for their therapeutic potential in conditions where NO plays a significant role, such as oral cancer. nih.govresearchgate.net

Evaluation of In Vitro Anti-HIV-1 Activity

Specific data on the in vitro anti-HIV-1 activity of this compound is not available.

However, the broader class of pyrimidine derivatives has been a source of compounds with anti-HIV properties. For example, diarylpyrimidine derivatives are known for their potent anti-HIV-1 activity. nih.gov A study on 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives showed that selected compounds exhibited appreciable inhibition in an anti-HIV-1 assay. researchgate.net Conversely, another study on a series of new pyrimidine analogues found that none of the tested compounds exhibited inhibition of HIV-1 and HIV-2 replication in cell culture. researchgate.net

In Vitro Selectivity Profiling Against Diverse Kinase Panels

A detailed in vitro selectivity profile of this compound against a diverse kinase panel is not available in the public domain.

Research on structurally similar compounds highlights the potential for kinase inhibition. A study on N2,N4-diphenylpyrimidine-2,4-diamines involved evaluating the percentage of inhibition against a panel of 10 human kinases. nih.gov Furthermore, N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov Another study focused on pyrimidine-4,6-diamine derivatives as selective Janus Kinase 3 (JAK3) inhibitors, demonstrating that this scaffold can be optimized for high kinase selectivity. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

X-ray Diffraction for Comprehensive Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of N4,6-Diphenylpyrimidine-2,4-diamine, this method provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇N₅O₂ |

| Molecular Weight | 335.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.794 (2) |

| b (Å) | 7.0019 (14) |

| c (Å) | 23.650 (6) |

| β (°) | 109.02 (3) |

| Volume (ų) | 1689.8 (6) |

| Z | 4 |

Data sourced from a study on N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Investigations

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For pyrimidine (B1678525) derivatives, the absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The position and intensity of the absorption bands provide information about the electronic structure and conjugation.

Studies on substituted pyrimidines have shown that they typically exhibit absorption bands in the UV region. osf.io The introduction of electron-donating or highly conjugated aryl substituents can lead to a red-shift in the absorption bands. acs.org For instance, pyrimidines with naphthyl and 4-methoxyphenyl (B3050149) substituents display red-shifted absorption compared to those with less donating groups. acs.org The solvent environment can also influence the electronic transitions, with increased polarity often causing a bathochromic (red) shift of emission bands, a phenomenon known as solvatochromism. osf.ionih.gov Furthermore, protonation of the pyrimidine ring can alter the electronic properties, leading to changes in the UV-Vis spectrum, such as the appearance of new, red-shifted bands. osf.ioacs.org

Table 2: Photophysical Data for Related Pyrimidine Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Pyrimidine with Naphthyl substituent | 350 | 450 | 0.27 |

| Pyrimidine with 4-MeOPh substituent | 360 | 480 | 0.30 |

Data is illustrative and based on findings for pyrimidine-derived α-amino acids. acs.org

Infrared (IR) Spectroscopy for Vibrational Modes and Structural Conformation Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups and ascertain the structural conformation of molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com

In the analysis of pyrimidine derivatives, specific IR absorption bands correspond to the stretching and bending vibrations of their constituent bonds. For a related compound, 2-phenylpyrimidine-4,6-diamine, theoretical calculations predicted the NH₂ stretching deformations to be in the range of 3589-3707 cm⁻¹ and the bending deformations between 1576-1646 cm⁻¹. researchgate.net Experimental IR spectra of similar heterocyclic compounds show characteristic peaks for various functional groups. For example, N-H stretching vibrations are typically observed in the 3500–3300 cm⁻¹ region. nih.gov The analysis of the complete vibrational spectrum, often aided by theoretical calculations like Density Functional Theory (DFT), allows for a detailed assignment of the fundamental vibrational modes, providing a fingerprint of the molecule's structure. nih.gov

Table 3: Predicted IR Vibrational Frequencies for 2-phenylpyrimidine-4,6-diamine

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| NH₂ Stretching | 3589-3707 |

| NH₂ Bending | 1576-1646 |

Data based on DFT calculations for 2-phenylpyrimidine-4,6-diamine. researchgate.net

Advanced Mass Spectrometry Techniques for Mechanistic Studies

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are indispensable for elucidating the structure and fragmentation pathways of complex molecules like this compound. nih.gov

The fragmentation patterns observed in the mass spectrum provide a roadmap to the molecule's structure. sapub.org For pyrimidine derivatives, fragmentation can be initiated by cleavage of the pyrimidine ring or at substituent groups. sphinxsai.com The fragmentation processes are highly dependent on the structure of the exohedral moieties and the site of protonation. nih.gov In some cases, characteristic fragment ions are formed by the successive loss of small functional groups, followed by the decomposition of the heterocyclic rings. sapub.orgresearchgate.net These detailed fragmentation studies are crucial for identifying metabolites in stability assays and for understanding the degradation pathways of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For pyrimidine derivatives, the chemical shifts of the protons and carbons are influenced by the electronic effects of the substituents on the pyrimidine ring. In a related compound, 4,6-bis(9-Ethyl-9H-carbazol-3-yl)pyrimidine, the ¹H NMR spectrum showed signals for the aromatic protons in the range of δ 7.30-8.32 ppm and singlets for the pyrimidine protons at δ 8.99 and 9.36 ppm. osf.io The ¹³C NMR spectrum provided complementary information on the carbon framework. osf.io NMR is also instrumental in studying the tautomeric forms of amino-substituted pyrimidines and can be used to map interactions with other molecules by observing changes in chemical shifts upon binding.

Table 4: ¹H NMR Chemical Shifts for a Related Pyrimidine Derivative

| Proton | Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.30-8.32 (m) |

| Pyrimidine H-5 | 8.24-8.32 (m) |

| Pyrimidine H-2 | 9.36 (s) |

| Pyrimidine H-5' | 8.99 (s) |

Data sourced from a study on 4,6-bis(9-Ethyl-9H-carbazol-3-yl)pyrimidine. osf.io

Concluding Remarks and Future Directions in N4,6 Diphenylpyrimidine 2,4 Diamine Research

Advancements in Potency and Selectivity of N4,6-Diphenylpyrimidine-2,4-diamines as Inhibitors